2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride
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Description
“2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C11H16ClNO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a hydroxy group (-OH), a phenyl group (C6H5), and an ethyl ester group (-COOC2H5) attached to a propionic acid backbone . The molecular weight is 245.70 .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is 245.70 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Chemoenzymatic Synthesis Applications
The compound 2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride is involved in various chemoenzymatic syntheses. For instance, it's used in the asymmetric reduction and kinetic resolution processes to obtain both enantiomers of 3-hydroxy-3-phenylpropanoic acid and 3-amino-3-phenyl-propionic acids (Varga et al., 2013). These procedures involve multiple steps, including hydrolysis and straightforward reactions, highlighting the compound's utility in producing specific enantiomers with potential applications in pharmaceuticals and chemical industries.
Cyclization Reactions
The compound is also instrumental in cyclization reactions. For example, it reacts with 3-amino-5-hydroxypyrazole to yield various products under mild conditions, including ethyl 2,7-dihydroxy-7-(polyfluoroalkyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-carboxylates. These products undergo further transformations like recyclization and dehydration under specific conditions, indicating the compound's versatility in facilitating complex chemical transformations (Goryaeva et al., 2013).
properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKERPKLCPPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride | |
CAS RN |
42267-16-3 |
Source
|
Record name | NSC19569 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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